molecular formula C11H20ClNO2 B6222966 tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride CAS No. 2757961-68-3

tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Cat. No.: B6222966
CAS No.: 2757961-68-3
M. Wt: 233.73 g/mol
InChI Key: LRNDQOKNJZNJEO-QRPNPIFTSA-N
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Description

tert-Butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in the design of bioactive molecules.

Properties

CAS No.

2757961-68-3

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-10(2,3)14-9(13)8-6-11(4-5-11)7-12-8;/h8,12H,4-7H2,1-3H3;1H/t8-;/m0./s1

InChI Key

LRNDQOKNJZNJEO-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2(CC2)CN1.Cl

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(CC2)CN1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable azetidine derivative with a cyclobutane precursor under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl alcohol and an appropriate acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the spirocyclic ring, using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed to modify the spirocyclic ring or the ester group, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the spirocyclic ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the spirocyclic ring or ester group.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid spirocyclic structure makes it a valuable scaffold in the design of new compounds with potential biological activity.

Biology

In biological research, this compound is studied for its interactions with various biological targets. Its unique structure allows for the exploration of new binding sites and mechanisms of action in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its spirocyclic framework can enhance the pharmacokinetic and pharmacodynamic properties of drug molecules, making it a promising lead compound in drug discovery.

Industry

In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique structure and reactivity profile make it a valuable intermediate in the synthesis of drugs and other bioactive molecules.

Mechanism of Action

The mechanism of action of tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for precise binding to these targets, potentially leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 4-oxa-5-thia-6-azaspiro[2.4]heptane-6-carboxylate

Uniqueness

tert-Butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of the tert-butyl ester group. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications. Compared to similar compounds, it offers a different balance of rigidity and flexibility, which can be advantageous in the design of bioactive molecules.

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